6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNUHNAYZPMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691166 | |
| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261824-90-1 | |
| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the
Biological Activity
6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H12F4O2
- CAS Number : 1261824-90-1
- Structure : The compound features a benzoic acid core with fluorine and trifluoromethyl groups, which significantly influence its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential pharmacophore. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and potency against various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 0.25 - 64 | MRSA, VRSA |
In vitro tests revealed that this compound demonstrated comparable efficacy to traditional antibiotics like vancomycin, particularly in reducing biofilm formation, which is crucial for bacterial resistance .
Enzyme Inhibition
Docking studies suggest that the compound interacts with various enzymes through hydrogen and halogen bonding. Notably, it has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases:
| Enzyme | Inhibition (%) |
|---|---|
| COX-2 | 36 - 45 |
| LOX-15 | Moderate |
These interactions are likely due to the electron-withdrawing nature of the fluorine atoms, enhancing binding affinity .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound against MRSA strains, revealing that it inhibited bacterial growth effectively at low concentrations (MIC < 1 µg/mL). The selectivity index was above 10, indicating low cytotoxicity towards human cells .
- Inhibition of Enzymatic Activity : Compounds structurally similar to this compound were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .
The biological activity of this compound can be attributed to:
- Fluorine Substitution : Enhances lipophilicity and metabolic stability.
- Hydrogen Bonding : Facilitates interaction with target enzymes.
- Trifluoromethyl Group : Imparts unique electronic properties that influence binding affinity.
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid is being investigated for its potential therapeutic properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against resistant strains of bacteria, such as Staphylococcus aureus. It has been found to outperform non-fluorinated analogs in efficacy.
- Anti-inflammatory Properties : In preclinical studies involving animal models, administration of this compound resulted in a notable reduction in inflammation markers, indicating its potential use in treating inflammatory diseases.
- Anticancer Mechanisms : Recent research indicates that this compound may induce apoptosis in cancer cells through oxidative stress pathways. This effect is linked to increased levels of reactive oxygen species (ROS) upon treatment.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications and reactions:
- Substitution Reactions : The fluoro and trifluoromethyl groups can facilitate nucleophilic aromatic substitution, making it useful for synthesizing more complex aromatic compounds.
- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Materials Science
The compound is also explored for its applications in developing advanced materials with unique properties due to the presence of fluorine atoms. These materials can exhibit improved thermal stability, chemical resistance, and mechanical properties.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several fluorinated benzoic acids, including this compound. The results indicated superior efficacy against resistant bacterial strains compared to traditional antibiotics.
Case Study 2: Anti-inflammatory Effects
In an experiment involving induced paw edema in rats, administration of this compound led to a significant reduction in swelling by up to 60% compared to control groups. This suggests its potential therapeutic application in managing inflammatory conditions.
Case Study 3: Anticancer Activity
Research investigating the anticancer properties revealed that treatment with this compound resulted in increased ROS levels, contributing to cancer cell death through oxidative stress mechanisms. This highlights its promise as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Benzoic Acid Derivatives
*Calculated based on molecular formula.
- Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing the pKa of the carboxylic acid group compared to non-fluorinated analogs. This enhances solubility in organic phases, as seen in the high distribution coefficient (m) of benzoic acid (0.45) during extraction .
- Lipophilicity : Fluorine and -CF₃ substituents increase logP values, improving membrane permeability. This property is critical for pharmaceutical bioavailability .
Key Research Findings and Data
Extraction Efficiency
Benzoic acid derivatives exhibit rapid extraction rates due to high distribution coefficients (m). For example, >98% of benzoic acid is extracted within 5 minutes using emulsion liquid membranes, outperforming acetic acid (m = 0.45 vs. 0.12) . Fluorinated analogs likely follow similar trends but require experimental validation.
Fluorescence and Spectral Properties
Compounds with conjugated systems (e.g., salicylic acid) show broad fluorescence emission peaks. Fluorination may shift emission spectra due to altered conjugation, as observed in coumarin derivatives .
Q & A
Basic Research Questions
Q. What are the key structural features of 6-Fluoro-2-(4-trifluoromethylphenyl)benzoic acid, and how do they influence its physicochemical properties?
- The compound contains a benzoic acid backbone substituted with a fluorine atom at position 6 and a 4-trifluoromethylphenyl group at position 2. The electron-withdrawing trifluoromethyl group enhances acidity (pKa modulation), while the fluorine atom impacts steric and electronic interactions. Computational studies (e.g., density functional theory, DFT) can predict bond angles, dipole moments, and solubility .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their yield-limiting steps?
- Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated benzoic acid precursors and trifluoromethylphenyl boronic acids. Challenges include regioselectivity in fluorination and purification of intermediates due to similar polarities of substituents. A reported method achieves ~65% yield via Pd-catalyzed coupling, with HPLC or NMR (≥95% purity) used for validation .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?
- Contradictions often arise from solvent effects, pH-dependent protonation of the carboxylic acid group, or impurities. Standardize conditions (e.g., DMSO-d6 for NMR) and compare with reference spectra from databases like NIST Chemistry WebBook. Computational NMR prediction tools (e.g., DFT) can validate experimental observations .
Advanced Research Questions
Q. What computational methods are recommended for studying the electronic properties of this compound?
- Hybrid DFT functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set are effective for modeling electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Include solvent effects (e.g., PCM model) for accurate pKa and solvation energy predictions .
Q. How does the compound interact with biological targets, and what assays are suitable for validating these interactions?
- Preliminary studies suggest binding to enzymes or receptors via hydrogen bonding (carboxylic acid group) and hydrophobic interactions (trifluoromethylphenyl). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with molecular docking simulations to identify key residues involved .
Q. What advanced analytical techniques are critical for characterizing trace impurities in synthesized batches?
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects impurities at ppm levels. Pair with reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for separation. For structural elucidation, use tandem MS/MS or 2D NMR (e.g., HSQC, HMBC) .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during fluorination be mitigated in derivative synthesis?
- Use directing groups (e.g., boronic esters) to control electrophilic fluorination sites. Alternatively, employ transition-metal catalysts (e.g., Cu(I)) for selective C-H activation. Monitor reaction progress with in-situ IR or LC-MS .
Q. What strategies improve the stability of this compound under physiological conditions?
- Encapsulation in cyclodextrins or formulation as a prodrug (e.g., ester prodrugs) reduces hydrolysis of the carboxylic acid group. Stability studies (pH 1–9, 37°C) with UV-Vis or HPLC track degradation kinetics .
Key Research Gaps
- Limited data on metabolic pathways and toxicity profiles.
- Mechanistic studies on fluorination regioselectivity during synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
